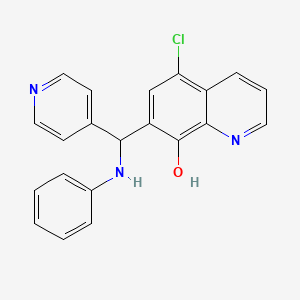
2-methyl-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H9N It is a derivative of pyrrole, characterized by the presence of a methyl group at the second position and partial hydrogenation at the 2,5-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine under acidic conditions to yield the desired product . Another method includes the reduction of 2-methylpyrrole using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts allows for efficient and high-yield production. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the pyrrole ring without over-reduction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH4.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-Methylpyrrole.
Reduction: 2-Methylpyrrolidine.
Substitution: Various N-substituted and C-substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-2,5-dihydro-1H-pyrrole and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structural features .
Comparaison Avec Des Composés Similaires
2-Methyl-2,5-dihydro-1H-pyrrole can be compared with other similar compounds such as:
2-Methylpyrrole: Lacks the partial hydrogenation, making it more reactive in certain chemical reactions.
2,5-Dimethylpyrrole: Contains an additional methyl group, which can influence its chemical properties and reactivity.
2-Methylpyrrolidine: Fully hydrogenated version, exhibiting different chemical behavior and applications.
The uniqueness of this compound lies in its partial hydrogenation, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H9N |
|---|---|
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
2-methyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-3,5-6H,4H2,1H3 |
Clé InChI |
NTOYRGWWZZQRAC-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)
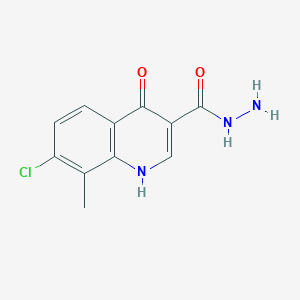
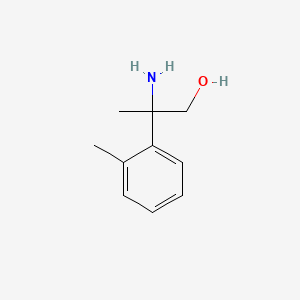
![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)
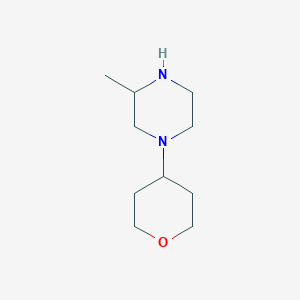
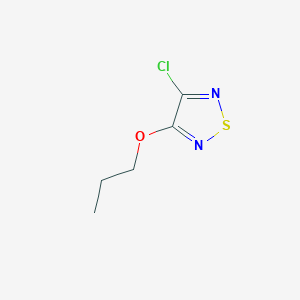


![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)

